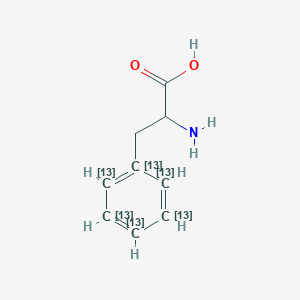
Biotin amidite
Overview
Description
Biotin Amidite is used for the 5’ attachment of Biotin during oligonucleotide synthesis . The label is treated as if it were simply another base: It is inserted at the appropriate place in the sequence and incorporated automatically . This compound is used to create 5’-biotinylated oligonucleotides that allow control of the oligonucleotide through the affinity of biotin for streptavidin . Capturing biotin-labeled oligonucleotides on streptavidin-coated media simplifies recovery of target sequences and immobilization for sequencing and nonisotopic assays .
Synthesis Analysis
This compound is used for the 5’ attachment of Biotin during oligonucleotide synthesis . The label is treated as if it were simply another base: It is inserted at the appropriate place in the sequence and incorporated automatically . Specialty phosphoramidite allows online addition of the label during synthesis, saving time in production of labeled probes and primers .Molecular Structure Analysis
This compound is a molecule composed of an ureido ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms .Chemical Reactions Analysis
The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation . These cycles are repeated until the desired nucleotide sequence has been achieved . The repetitive nature of oligosynthesis can amplify the risk of phosphoramidite impurities, resulting in poor quality of the final oligonucleotide .Physical And Chemical Properties Analysis
This compound is a powder with an assay of ≥96.0% (NMR) and should be stored in a freezer (-5 to -30°C) .Scientific Research Applications
Biotin Amidite in Drug Delivery Systems
This compound has been researched for its potential in targeted drug delivery systems. Biotinylated poly(amido)amine (PAMAM) dendrimers have shown promise as carriers for drug delivery to ovarian cancer cells. The modification of PAMAM dendrimers with biotin molecules contributes to enhanced cancer cell-specific uptake. This is attributed to the high levels of biotin in rapidly proliferating cells, such as cancer cells, facilitating receptor-mediated endocytosis and charge-mediated adsorptive endocytosis for internalization by cancer cells, with potential implications in improving the efficiency and specificity of chemotherapy (Yellepeddi, Kumar, & Palakurthi, 2009).
This compound in Enhancing Chemotherapeutic Efficiency
Research on biotin-decorated PAMAM G4.5 dendrimer nanoparticles has demonstrated their potential to enhance the delivery, anti-proliferative, and apoptotic effects of chemotherapeutic drugs in cancer cells. By targeting biotin receptors overexpressed on tumor cells, these biotin-coupled dendrimer nanoparticles can improve the tumor-specific delivery and intracellular uptake of anticancer drugs, thereby enhancing the efficacy of chemotherapy while potentially reducing side effects (Hanurry et al., 2020).
This compound in Molecular Biology and Biochemistry
Biotin plays a critical role in metabolism and gene expression. It serves as a coenzyme for carboxylases involved in crucial metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Biotin's involvement in gene regulation, beyond its role as a coenzyme, has been increasingly recognized, offering insights into the mechanistic background of its action in neurological disorders and other conditions (León-Del-Río, 2019).
This compound in Biotechnological Production and Biosynthesis
The biotechnological production of biotin and its biosynthesis pathways have been extensively studied, highlighting the complex biochemistry and the potential for developing biotin-overproducing microbes through modern biotechnological techniques. This research not only contributes to our understanding of biotin's biological role but also opens avenues for its sustainable and environmentally friendly production (Streit & Entcheva, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N5O6PS/c1-34(2)51(35(3)4)58(57-32-16-29-47)56-31-15-8-7-14-30-48-43(52)20-13-12-19-42-44-41(33-59-42)50(45(53)49-44)46(36-17-10-9-11-18-36,37-21-25-39(54-5)26-22-37)38-23-27-40(55-6)28-24-38/h9-11,17-18,21-28,34-35,41-42,44H,7-8,12-16,19-20,30-33H2,1-6H3,(H,48,52)(H,49,53)/t41-,42-,44-,58?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXYKQBFPLXSJS-RYQQVEDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N5O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)


![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)